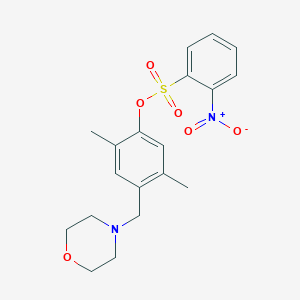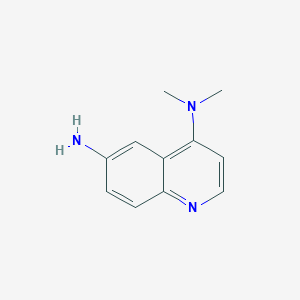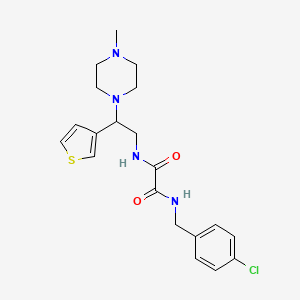
N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a thiophene ring, a piperazine moiety, and a chlorobenzyl group, which are common in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives have been synthesized and evaluated for their biological activity, particularly as allosteric enhancers of the A1 adenosine receptor . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic routes could be employed, involving the formation of the thiophene nucleus, attachment of the piperazine moiety, and subsequent introduction of the chlorobenzyl group.
Molecular Structure Analysis
Ab initio Hartree-Fock and density functional theory (DFT) investigations have been conducted on a related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one . These studies provide insights into the conformational stability and molecular structure, which could be relevant for understanding the structure of this compound. Theoretical calculations can predict the most stable conformers and provide complete vibrational mode assignments, which are essential for understanding the molecular behavior and reactivity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the calculated HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. These energies indicate how a molecule might engage in charge transfer within its structure . Although specific reactions for this compound are not provided, the presence of functional groups such as the piperazine and chlorobenzyl suggests potential sites for further chemical modifications or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. For example, the comparison of theoretical and experimental geometries of a related compound showed good agreement, suggesting that computational methods can reliably predict the physical properties of these molecules . The vibrational spectra and molecular geometry calculations are crucial for understanding the physical properties, such as solubility and stability, which are important for the development of pharmaceutical agents.
Scientific Research Applications
Allosteric Enhancer Activity
Synthesis and Biological Evaluation of Analogues : Studies on 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have shown that modifications in the molecule structure can significantly affect their activity as allosteric enhancers of the A1 adenosine receptor. These modifications include variations in electron-withdrawing or electron-releasing groups, which can enhance the compound's activity in binding and functional experiments (Romagnoli et al., 2012).
Optical Storage Applications
Azo Polymers for Reversible Optical Storage : Research on azo polymers, including compounds such as Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), has demonstrated potential in photoinduced birefringence for optical storage applications. These studies highlight the cooperative motion of side groups in amorphous polymers, contributing to significant optical properties (Meng et al., 1996).
Antihistaminic and Serotonin Ligand Activity
Synthesis of Benzimidazoles and Arylpiperazine Derivatives : Compounds such as 2-(4-substituted-1-piperazinyl)benzimidazoles and arylpiperazine derivatives have been synthesized and tested for H1-antihistaminic activity and as high-affinity 5-HT1A serotonin ligands. These studies suggest the potential for similar compounds to serve as therapeutic agents in treating allergies or as components in neurological research (Iemura et al., 1986; Glennon et al., 1988).
Nootropic Agents
Synthesis of 1,4-Disubstituted 2-Oxopyrrolidines : Research on compounds like 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives for potential nootropic activity indicates the broader application of related structures in enhancing cognitive functions. These compounds were tested for nootropic activity, showing promise in this field (Valenta et al., 1994).
Crystal Structure and Biological Activity Studies
Crystal Structure of Benzimidazole Derivatives : The analysis of the crystal structure of specific benzimidazole derivatives, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the conformation and potential biological activities of these molecules. Such studies lay the groundwork for understanding the molecular basis of their action and designing compounds with optimized properties (Özbey et al., 2001).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCNPZIXLTORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)
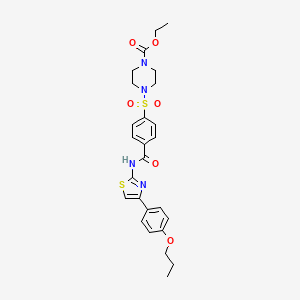
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

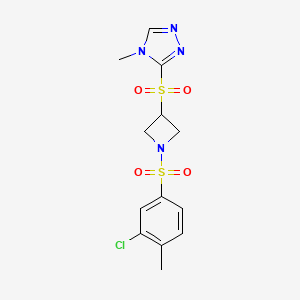
![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)

